3-(Pyrimidin-4-YL)propanal

Description

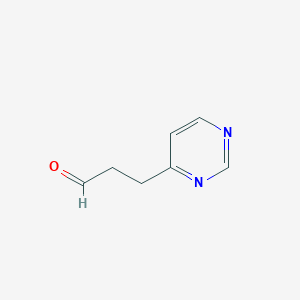

Structure

3D Structure

Properties

IUPAC Name |

3-pyrimidin-4-ylpropanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c10-5-1-2-7-3-4-8-6-9-7/h3-6H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMSLTYYDXHBGGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CN=C1CCC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Pyrimidin 4 Yl Propanal

Retrosynthetic Analysis and Strategic Disconnections of the 3-(Pyrimidin-4-YL)propanal Core

A retrosynthetic analysis of this compound reveals several potential disconnections. The most intuitive approach involves disconnecting the C-C bond between the pyrimidine (B1678525) ring and the propanal side chain. This leads to a pyrimidinyl nucleophile or electrophile and a three-carbon electrophilic or nucleophilic synthon.

Classical and Established Synthetic Routes to this compound

Based on the retrosynthetic analysis, both linear and convergent strategies can be devised for the synthesis of this compound.

Multi-step Linear Synthesis Approaches

A plausible multi-step linear synthesis could commence from a pre-existing pyrimidine derivative. For instance, starting from 4-halopyrimidine, a three-carbon side chain can be introduced via cross-coupling reactions. Subsequent functional group manipulation would then yield the target aldehyde.

A hypothetical linear sequence is outlined below:

Cross-Coupling: Reaction of 4-chloropyrimidine (B154816) with a suitable three-carbon organometallic reagent, such as allylmagnesium bromide, in the presence of a palladium or nickel catalyst.

Hydroboration-Oxidation: The resulting 4-allylpyrimidine can undergo hydroboration-oxidation to yield 3-(pyrimidin-4-yl)propan-1-ol (B62221).

Oxidation: Mild oxidation of the primary alcohol using reagents like pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation would furnish the desired this compound.

Convergent Synthesis Strategies

Convergent strategies involve the separate synthesis of the pyrimidine core and the propanal side chain, followed by their coupling. This approach can be more efficient for the synthesis of analogues with variations in either fragment.

One potential convergent route involves the construction of the pyrimidine ring from precursors that already contain the three-carbon side chain. For example, a β-dicarbonyl compound bearing the protected propanal moiety could be condensed with an amidine to form the pyrimidine ring.

Modern and Sustainable Synthetic Innovations for this compound

Recent advancements in organic synthesis offer more efficient and environmentally benign routes to molecules like this compound.

Catalytic Methods in this compound Synthesis (e.g., Transition Metal Catalysis, Organocatalysis)

Transition metal catalysis provides powerful tools for the formation of the key C-C bond between the pyrimidine ring and the side chain.

Heck Reaction: A palladium-catalyzed Heck reaction between a 4-halopyrimidine and allyl alcohol could directly install the propan-1-ol-2-ene side chain. Subsequent isomerization and reduction would lead to the target aldehyde. The Heck reaction is a versatile method for C-C bond formation between unsaturated halides and alkenes. nih.govrsc.org

Sonogashira Coupling: A Sonogashira coupling of a 4-halopyrimidine with propargyl alcohol, catalyzed by palladium and copper, would yield an alkynylpyrimidine intermediate. nih.govnih.gov Subsequent partial hydrogenation and hydration of the alkyne would provide the propanal.

Hydroformylation: A highly atom-economical approach would be the hydroformylation of 4-vinylpyrimidine (B3031536). wikipedia.org This reaction, typically catalyzed by rhodium or cobalt complexes, directly introduces a formyl group and a hydrogen atom across the double bond to produce the branched aldehyde, 2-(pyrimidin-4-yl)propanal, and the desired linear aldehyde, this compound. The regioselectivity can often be controlled by the choice of ligands on the metal catalyst.

C-H Functionalization: Direct C-H functionalization of the pyrimidine ring represents a state-of-the-art strategy that avoids the need for pre-functionalized starting materials. nih.govresearchgate.netnih.gov A palladium-catalyzed reaction of pyrimidine with a suitable three-carbon coupling partner could directly install the desired side chain.

Organocatalysis can also play a role, particularly in the enantioselective synthesis of related compounds. nih.govnih.govrsc.orgescholarship.orgbyu.edu While not directly applied to this compound in the reviewed literature, organocatalytic methods are well-established for the asymmetric functionalization of aldehydes and could be adapted for the synthesis of chiral derivatives.

| Catalytic Method | Precursors | Catalyst System | Key Advantages |

| Heck Reaction | 4-halopyrimidine, Allyl alcohol | Palladium catalyst (e.g., Pd(OAc)2) with a phosphine (B1218219) ligand | Good functional group tolerance. |

| Sonogashira Coupling | 4-halopyrimidine, Propargyl alcohol | Palladium catalyst and a copper(I) co-catalyst | Forms a C(sp)-C(sp2) bond. |

| Hydroformylation | 4-vinylpyrimidine, Syngas (CO/H2) | Rhodium or Cobalt complexes | High atom economy. |

| C-H Functionalization | Pyrimidine, 3-carbon coupling partner | Palladium or other transition metal catalysts | Avoids pre-functionalization. |

Green Chemistry Principles Applied to the Synthesis of this compound

The principles of green chemistry are increasingly important in modern synthetic planning. rasayanjournal.co.inresearchgate.netresearchgate.neteurekaselect.com

Atom Economy: The concept of atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, is a key metric. Addition reactions, such as hydroformylation, are inherently more atom-economical than substitution or elimination reactions. A sustainable multicomponent synthesis of pyrimidines from alcohols, catalyzed by iridium, showcases a highly atom-economical approach to the core structure. nih.govorganic-chemistry.orgacs.orgacs.org

Use of Renewable Feedstocks and Greener Solvents: The use of bio-based starting materials and environmentally benign solvents is a central tenet of green chemistry. For instance, developing routes from biomass-derived precursors would enhance the sustainability of the synthesis.

Biocatalysis: The use of enzymes as catalysts offers a highly selective and environmentally friendly alternative to traditional chemical methods. nih.govresearchgate.netnih.gov For example, an alcohol dehydrogenase could be used for the selective oxidation of 3-(pyrimidin-4-yl)propan-1-ol to the aldehyde under mild aqueous conditions. Biocatalytic methods often proceed with high chemo-, regio-, and enantioselectivity.

| Green Chemistry Principle | Application in Synthesis of this compound | Potential Benefits |

| Atom Economy | Utilizing addition reactions like hydroformylation. | Minimizes waste generation. |

| Renewable Feedstocks | Sourcing starting materials from biomass. | Reduces reliance on fossil fuels. |

| Biocatalysis | Enzymatic oxidation of the corresponding alcohol. | High selectivity, mild reaction conditions, reduced environmental impact. |

| Catalysis | Employing reusable transition metal or organocatalysts. | Reduces catalyst waste and cost. |

Flow Chemistry and Continuous Processing Techniques

The synthesis of this compound, particularly through the hydroformylation of 4-vinylpyrimidine, is well-suited for adaptation to flow chemistry and continuous processing techniques. These methodologies offer substantial advantages over traditional batch processing, especially for reactions involving gaseous reagents and homogeneous catalysts.

Flow chemistry involves the continuous pumping of reactants through a network of tubes or channels, where they mix and react. rsc.orgrsc.org For the hydroformylation of 4-vinylpyrimidine, a continuous stream of the alkene, dissolved in a suitable solvent, would be mixed with a pressurized stream of syngas (a mixture of carbon monoxide and hydrogen). This mixture would then pass through a heated reactor coil containing the dissolved rhodium or cobalt catalyst. rsc.orgacs.org

The key advantages of applying flow chemistry to this synthesis include:

Enhanced Safety: Hydroformylation is typically conducted at high pressures and temperatures. rsc.org Flow reactors, with their small internal volumes, minimize the amount of hazardous material present at any given time, significantly reducing the risks associated with potential thermal runaways or leaks. rsc.org

Superior Process Control: The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient heat transfer. rsc.org This level of control is crucial for optimizing reaction rates and minimizing the formation of byproducts. Residence time, pressure, and reactant ratios can be finely tuned to maximize the yield of this compound.

Improved Gas-Liquid Mass Transfer: The efficient mixing of the gaseous syngas with the liquid reactant stream in a flow system overcomes mass transfer limitations often encountered in batch reactors, leading to faster reaction rates. rsc.orgacs.org

Scalability: Scaling up production in a flow system can often be achieved by extending the operating time or by "numbering up" – running multiple reactors in parallel. This can be more straightforward than scaling up batch reactors, which often require re-optimization of reaction parameters.

Automated flow chemistry platforms can be employed for high-throughput screening of reaction conditions, such as different catalysts, ligands, temperatures, and pressures, to rapidly identify the optimal parameters for the synthesis of this compound. rsc.orgrsc.org

Chemo-, Regio-, and Stereoselectivity in the Formation of this compound

Achieving high levels of selectivity is a critical aspect of the synthesis of this compound. The proposed synthetic route via hydroformylation of 4-vinylpyrimidine presents specific selectivity challenges.

Chemoselectivity refers to the preferential reaction of one functional group over others. In the hydroformylation of 4-vinylpyrimidine, the primary desired reaction is the addition of a formyl group and a hydrogen atom across the vinyl group's double bond. A potential side reaction is the hydrogenation of the vinyl group to an ethyl group, which would yield 4-ethylpyrimidine. The choice of catalyst and reaction conditions is crucial to favor hydroformylation over hydrogenation. chemistryviews.org

Regioselectivity is the preference for bond-making or bond-breaking in one direction over all other possible directions. The hydroformylation of 4-vinylpyrimidine can theoretically yield two regioisomers:

Linear aldehyde: this compound

Branched aldehyde: 2-Methyl-2-(pyrimidin-4-yl)ethanal

For many applications, the linear aldehyde is the desired product. The ratio of linear to branched products (l/b ratio) is highly dependent on the steric and electronic properties of the ligands coordinated to the metal catalyst (typically rhodium). researchgate.netmorressier.com Bulky phosphine or phosphite (B83602) ligands tend to favor the formation of the sterically less hindered linear aldehyde. researchgate.net The reaction parameters, including temperature and the partial pressures of carbon monoxide and hydrogen, also play a significant role in controlling regioselectivity. uni-bielefeld.denih.gov

Stereoselectivity , the preferential formation of one stereoisomer over another, is not a factor in the synthesis of the target compound, this compound, as it is achiral. However, if the branched aldehyde were the target, its synthesis would generate a chiral center, and enantioselective catalysis would be required to produce a single enantiomer.

Comparative Analysis of Synthetic Efficiencies, Yields, and Scalability

While a direct, multi-route comparison for the synthesis of this compound is not available in the literature, a comparative analysis of plausible synthetic strategies can be constructed. The table below evaluates the proposed hydroformylation route against other potential synthetic approaches.

| Synthetic Route | Key Transformation | Potential Advantages | Potential Disadvantages | Estimated Yield | Scalability |

| Route 1: Hydroformylation | Hydroformylation of 4-vinylpyrimidine | Atom-economical; direct introduction of the aldehyde functionality. | Requires high-pressure equipment; potential for regioisomer formation; catalyst cost. | Moderate to High | Good, especially with flow chemistry. |

| Route 2: Oxidation | Oxidation of 3-(pyrimidin-4-yl)propan-1-ol | Utilizes readily available oxidizing agents; well-established transformation. | Potential for over-oxidation to the carboxylic acid; generation of stoichiometric waste. | Moderate to High | Good |

| Route 3: Reduction | Reduction of 3-(pyrimidin-4-yl)propanoic acid or its derivatives (e.g., esters, acid chlorides) | Can utilize a variety of reducing agents; avoids over-oxidation. | Requires a multi-step synthesis of the starting carboxylic acid; potential for over-reduction to the alcohol. | Moderate | Moderate to Good |

Analysis:

Route 1 (Hydroformylation): This is a highly efficient, one-step conversion of an alkene to the desired aldehyde. libretexts.orgwikipedia.org Its primary challenges are the control of regioselectivity and the infrastructure required for high-pressure reactions. The use of modern catalysts with carefully selected ligands can achieve high selectivity for the linear product. researchgate.netmorressier.com The scalability is significantly enhanced by the implementation of continuous flow processes. rsc.orgnih.gov

Route 2 (Oxidation): The oxidation of a primary alcohol to an aldehyde is a classic transformation in organic synthesis. However, controlling the reaction to prevent over-oxidation to the corresponding carboxylic acid can be challenging and often requires specific, and sometimes costly, reagents. This route is generally scalable, but the generation of waste from the oxidizing agent can be a drawback in large-scale production.

Reactivity and Chemical Transformations of 3 Pyrimidin 4 Yl Propanal

Reactions Involving the Aldehyde Moiety of 3-(Pyrimidin-4-YL)propanal

The aldehyde group is a classic electrophilic center, readily undergoing nucleophilic attack and serving as a versatile handle for a variety of chemical modifications.

The aldehyde functionality of this compound is a prime site for the formation of new carbon-carbon bonds, enabling the extension of its carbon skeleton and the synthesis of more complex derivatives.

Aldol (B89426) Condensations: In the presence of a base or acid catalyst, this compound can undergo a self-aldol condensation. More synthetically useful are crossed aldol condensations with other carbonyl compounds, such as ketones or other aldehydes. For instance, reaction with propanal in the presence of a base like piperidine (B6355638) could yield a cross-aldol product. psu.edu The use of ionic liquids has been shown to suppress the self-condensation of propanal in similar reactions, increasing selectivity for the desired cross-aldol product. psu.edu

Knoevenagel Reactions: The Knoevenagel condensation involves the reaction of an aldehyde with a compound containing an active methylene (B1212753) group (a CH2 group flanked by two electron-withdrawing groups), typically catalyzed by a weak base like an amine. wikipedia.orgsigmaaldrich.com this compound is expected to react with active methylene compounds such as malonic acid or diethyl malonate in the presence of a catalyst like piperidine or L-proline to yield an α,β-unsaturated product. wikipedia.orgbiomedres.usyoutube.com The Doebner modification of this reaction, using pyridine (B92270) as a solvent and malonic acid as the active methylene component, results in condensation followed by decarboxylation. wikipedia.org

Wittig Reactions: The Wittig reaction provides a reliable method for converting aldehydes into alkenes with a high degree of control over the double bond's position. libretexts.org this compound can react with a phosphorus ylide (a Wittig reagent), such as methylenetriphenylphosphorane (B3051586) (Ph3P=CH2), to form 4-(but-3-en-1-yl)pyrimidine. wikipedia.org The stereochemistry of the resulting alkene (E or Z) is dependent on the nature of the ylide used; stabilized ylides generally favor the E-alkene, while non-stabilized ylides favor the Z-alkene. organic-chemistry.org

Table 1: Predicted Carbon-Carbon Bond Forming Reactions

| Reaction Type | Reagent(s) | Catalyst/Conditions | Predicted Product |

|---|---|---|---|

| Aldol Condensation | Propanal | Piperidine | 2-Methyl-3-(pyrimidin-4-yl)prop-2-enal |

| Knoevenagel Condensation | Malonic Acid | Pyridine | 5-(Pyrimidin-4-yl)pent-2-enoic acid |

| Wittig Reaction | Methyltriphenylphosphonium bromide / Strong Base | THF | 4-(But-3-en-1-yl)pyrimidine |

The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, 3-(pyrimidin-4-yl)propanoic acid. nih.gov A variety of oxidizing agents can be employed for this transformation. For analogous compounds like 3-(pyridin-4-yl)propanal, standard oxidants such as pyridinium (B92312) chlorochromate (PCC) under carefully controlled conditions, or stronger agents like potassium permanganate (B83412) or chromium trioxide, can effect this conversion. smolecule.com

Table 2: Predicted Oxidation of this compound

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| Potassium Permanganate (KMnO4) | Basic, then acidic workup | 3-(Pyrimidin-4-yl)propanoic acid |

| Jones Reagent (CrO3/H2SO4) | Acetone | 3-(Pyrimidin-4-yl)propanoic acid |

Reduction of the aldehyde functionality affords the corresponding primary alcohol, 3-(pyrimidin-4-yl)propan-1-ol (B62221). oakwoodchemical.com This transformation is typically achieved with high selectivity using mild hydride reducing agents. Sodium borohydride (B1222165) (NaBH4) in an alcoholic solvent is a common and effective reagent for this purpose. smolecule.com For the analogous 3-(pyridin-4-yl)propanal, reduction to the alcohol is a standard procedure.

Table 3: Predicted Reduction of this compound

| Reducing Agent | Solvent | Product |

|---|---|---|

| Sodium Borohydride (NaBH4) | Methanol or Ethanol | 3-(Pyrimidin-4-yl)propan-1-ol |

| Lithium Aluminum Hydride (LiAlH4) | Diethyl ether or THF | 3-(Pyrimidin-4-yl)propan-1-ol |

Reactions of the Pyrimidine (B1678525) Ring System in this compound

The pyrimidine ring is an electron-deficient heterocycle, which influences its reactivity towards both nucleophiles and electrophiles. The presence of the propyl-aldehyde substituent at the 4-position will modulate this reactivity.

Nucleophilic Aromatic Substitution (SNAr): Pyrimidine is known to undergo nucleophilic aromatic substitution, particularly at the 2-, 4-, and 6-positions, which are electronically deficient. stackexchange.comwuxiapptec.comechemi.com If the pyrimidine ring of this compound were to bear a suitable leaving group (e.g., a halogen) at the 2- or 6-position, it would be susceptible to displacement by nucleophiles. The reactivity of different positions on the pyrimidine ring towards nucleophilic attack can be influenced by substituents already present. wuxiapptec.com For instance, in 4-chloro-2-methylthiopyrimidine (B146335) derivatives, nucleophilic substitution has been observed. rsc.org

Electrophilic Aromatic Substitution (SEAr): The pyrimidine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the two nitrogen atoms. wikipedia.orgmasterorganicchemistry.com Reactions such as nitration or halogenation typically require harsh conditions and often result in low yields. The alkyl substituent at the 4-position is a weak activating group, which may slightly facilitate electrophilic attack, likely directing towards the 5-position. However, electrophilic substitution at the 6-position has also been reported in certain activated pyrimidine systems. rsc.org It is important to note that under strongly acidic conditions required for many electrophilic aromatic substitutions, the nitrogen atoms of the pyrimidine ring would be protonated, further deactivating the ring towards attack. libretexts.org

Heterocyclic Annulation and Fusion Reactions

The bifunctional nature of this compound, possessing both an aldehyde group and a reactive pyrimidine ring, makes it a potential precursor for the synthesis of fused heterocyclic systems. While specific studies on this compound are not extensively documented, the reactivity of analogous pyrimidine aldehydes and dicarbonyl compounds provides a strong basis for predicting its behavior in annulation reactions. The general strategy involves the reaction of the aldehyde functionality and an activated position on the pyrimidine ring with a suitable binucleophile to construct a new fused ring.

The synthesis of fused pyrimidines, such as pyrido[2,3-d]pyrimidines, often involves the cyclocondensation of β-dicarbonyl compounds with amino-substituted pyrimidines. nih.gov By analogy, the propanal side chain of this compound could potentially undergo reactions to form an in-situ β-dicarbonyl equivalent or a related reactive species, which could then cyclize onto the pyrimidine ring. For instance, reactions with active methylene compounds in the presence of a base could generate a Michael acceptor, which could then undergo intramolecular cyclization.

Furthermore, pyrimidine-4-carbaldehydes have been utilized as key intermediates in the synthesis of various heterocyclic compounds, including furo[3,2-d]pyrimidines. researchgate.net These reactions demonstrate the utility of the aldehyde group on the pyrimidine ring as a versatile handle for constructing fused systems. researchgate.net It is plausible that this compound could undergo similar transformations, where the propanal side chain participates in the formation of a new heterocyclic ring fused to the pyrimidine core. The specific reaction conditions and the nature of the reacting partner would determine the structure of the resulting fused system.

Research into multicomponent reactions for the synthesis of pyrimidine-fused heterocycles has shown that aldehydes are common starting materials. nih.govmdpi.com These reactions often proceed through a cascade of condensation, addition, and cyclization steps. While these examples typically involve the formation of the pyrimidine ring itself, the principles can be extended to the annulation of a new ring onto a pre-existing pyrimidine scaffold like that in this compound.

Table 1: Potential Heterocyclic Annulation Reactions of this compound

| Reaction Type | Potential Reactant | Potential Fused Product |

| Knoevenagel condensation followed by cyclization | Malononitrile | Pyrido[4,3-d]pyrimidine derivative |

| Michael addition and cyclization | Active methylene compound | Dihydropyrido[4,3-d]pyrimidine derivative |

| Pictet-Spengler reaction | Tryptamine | Tetrahydro-β-carboline fused pyrimidine |

| Hantzsch-type reaction | β-ketoester and ammonia (B1221849) source | Dihydropyridine fused pyrimidine |

Note: The reactions and products listed in this table are hypothetical and based on the known reactivity of similar compounds. Specific experimental validation for this compound is not available in the cited literature.

Stability and Degradation Pathways of this compound under Various Conditions

The stability of this compound is influenced by both the pyrimidine ring and the aldehyde functional group. The degradation of this compound can be anticipated to proceed through pathways affecting either or both of these structural features, depending on the conditions.

The degradation of the pyrimidine ring itself is a well-studied biochemical process. In biological systems, pyrimidine bases like uracil (B121893) and thymine (B56734) undergo a reductive degradation pathway. creative-proteomics.comnih.govresearchgate.net This process typically involves the reduction of the pyrimidine ring, followed by hydrolytic ring opening to yield β-amino acids (such as β-alanine from uracil), ammonia, and carbon dioxide. creative-proteomics.comnih.gov While this is a biological pathway, similar chemical reductions and hydrolytic cleavages could potentially occur under specific laboratory conditions, for instance, using strong reducing agents followed by acid or base hydrolysis.

The aldehyde group in the propanal side chain is susceptible to oxidation and reduction. Under oxidative conditions, the aldehyde can be converted to a carboxylic acid, yielding 3-(pyrimidin-4-yl)propanoic acid. Conversely, reduction would lead to the corresponding alcohol, 3-(pyrimidin-4-yl)propan-1-ol. The presence of the electron-withdrawing pyrimidine ring may influence the rate and outcome of these transformations.

The stability of the C-C bond between the pyrimidine ring and the propanal side chain is generally expected to be robust. However, under harsh conditions such as high temperatures or strong acidic or basic environments, degradation of the entire molecule could occur. The specific degradation products would depend on the reagents and conditions employed.

Table 2: Predicted Stability and Degradation of this compound

| Condition | Potential Transformation/Degradation | Predicted Products |

| Mild Oxidizing Agent (e.g., Tollens' reagent) | Oxidation of aldehyde | 3-(Pyrimidin-4-yl)propanoic acid |

| Strong Oxidizing Agent (e.g., KMnO4) | Oxidation of aldehyde and potentially the side chain | 3-(Pyrimidin-4-yl)propanoic acid, pyrimidine-4-carboxylic acid, or further degradation products |

| Reducing Agent (e.g., NaBH4) | Reduction of aldehyde | 3-(Pyrimidin-4-yl)propan-1-ol |

| Strong Acid/Heat | Hydrolysis, potential ring opening | Pyrimidine derivatives, β-alanine (by analogy to metabolic pathways) |

| Strong Base/Heat | Aldol condensation, potential ring degradation | Self-condensation products, pyrimidine derivatives |

| UV light | Photolytic decomposition | Potential formation of uracil-like structures and side chain fragmentation researchgate.net |

Note: The information in this table is based on general chemical principles and data for related pyrimidine compounds. Specific experimental data for this compound is limited.

Mechanistic Investigations of Key Transformations of this compound

Detailed mechanistic studies specifically on the transformations of this compound are scarce in the available literature. However, insights can be drawn from mechanistic investigations of related pyrimidine aldehydes and general reaction mechanisms involving aldehydes and pyrimidines.

One relevant area of study is the synthesis of fused heterocycles from pyrimidine-4-carbaldehydes. For example, a mechanistically interesting 'dimerization' process leading to a furo[3,2-d]pyrimidin-7-ol derivative was reported to involve a benzoin (B196080) addition as a key step. researchgate.net This suggests that the aldehyde group of a pyrimidine aldehyde can participate in nucleophilic attack and subsequent cyclization, a pathway that could be accessible to this compound.

The mechanism of multicomponent reactions to form pyrido[2,3-d]pyrimidines, which often involve an aldehyde, has been theoretically investigated. mdpi.com These reactions typically proceed through a sequence of Knoevenagel condensation, Michael addition, and intramolecular cyclization. mdpi.com For this compound, a similar cascade could be envisioned where the aldehyde first reacts to form a reactive intermediate, which then undergoes intramolecular cyclization involving the pyrimidine ring.

Mechanistic studies on the synthesis of pyrimidines from aldehydes and other building blocks also provide clues. For instance, the iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols is proposed to proceed through a series of condensation and dehydrogenation steps, with aldehydes being key intermediates. acs.org This highlights the central role of the aldehyde functionality in the assembly of the pyrimidine ring and, by extension, its importance in subsequent transformations.

Furthermore, computational studies on the acidity of pyrimidines can help in understanding the reactivity of the pyrimidine ring in this compound. acs.org The pKa values determine the protonation state of the nitrogen atoms in the ring, which in turn affects the ring's electron density and susceptibility to nucleophilic or electrophilic attack, a key factor in any mechanistic pathway involving the pyrimidine moiety.

Table 3: Postulated Mechanistic Steps in Transformations of this compound

| Transformation | Key Mechanistic Steps (Postulated) | Intermediate Species (Postulated) |

| Heterocyclic Annulation | 1. Activation of the aldehyde (e.g., by an acid or base catalyst). 2. Nucleophilic attack by a suitable binucleophile. 3. Intramolecular cyclization onto the pyrimidine ring. 4. Aromatization/dehydration. | Iminium ion, enolate, Michael adduct |

| Oxidation to Carboxylic Acid | 1. Hydration of the aldehyde to form a gem-diol. 2. Oxidation of the gem-diol. | Gem-diol |

| Reduction to Alcohol | 1. Nucleophilic attack of a hydride on the carbonyl carbon. 2. Protonation of the resulting alkoxide. | Alkoxide |

Synthesis and Reactivity of Derivatives and Analogues of 3 Pyrimidin 4 Yl Propanal

Synthesis of Substituted 3-(Pyrimidin-4-YL)propanal Derivatives

The synthesis of derivatives of this compound can be approached by modifying either the pyrimidine (B1678525) core or the propanal side chain. These modifications allow for the fine-tuning of the molecule's properties for various applications.

Modifications on the Pyrimidine Ring System

The pyrimidine ring is an electron-deficient heterocycle, which makes it susceptible to nucleophilic substitution, particularly at the C2, C4, and C6 positions. wikipedia.orgyoutube.com This inherent reactivity allows for the introduction of a wide range of substituents. While direct modification of the this compound pyrimidine ring is not extensively documented in publicly available literature, general principles of pyrimidine chemistry can be applied to envision potential synthetic routes.

Common strategies for modifying pyrimidine rings include:

Nucleophilic Aromatic Substitution (SNAr): Halogenated pyrimidines, which can be synthesized from the corresponding pyrimidones, serve as excellent precursors for SNAr reactions. bhu.ac.in Leaving groups at the C4 position are generally more reactive towards nucleophiles than those at the C2 position. stackexchange.comstackexchange.com This allows for the selective introduction of various nucleophiles, such as amines, alkoxides, and thiolates, to generate a library of substituted derivatives.

Electrophilic Substitution: Electrophilic substitution on the pyrimidine ring is generally difficult due to its electron-deficient nature. bhu.ac.inresearchgate.net However, the presence of activating groups, such as amino or hydroxyl substituents, can facilitate these reactions, which typically occur at the C5 position. bhu.ac.inresearchgate.net

Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, are powerful tools for introducing carbon-carbon and carbon-heteroatom bonds onto the pyrimidine ring. These reactions typically utilize a halogenated pyrimidine as the starting material.

Table 1: Potential Modifications on the Pyrimidine Ring

| Modification Type | Reagents and Conditions | Potential Substituents |

| Nucleophilic Aromatic Substitution | Nucleophile (e.g., R-NH2, R-OH, R-SH), Base | Amino, Alkoxy, Thioether groups |

| Electrophilic Halogenation | N-Halosuccinimide (NBS, NCS) | Bromo, Chloro |

| Suzuki Coupling | Aryl/alkyl boronic acid, Pd catalyst, Base | Aryl, Alkyl groups |

| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) catalyst, Base | Alkynyl groups |

Modifications on the Propanal Side Chain

The propanal side chain offers a reactive aldehyde functional group that can be readily transformed into a variety of other functionalities.

Key transformations of the propanal side chain include:

Oxidation: The aldehyde can be oxidized to a carboxylic acid using standard oxidizing agents like potassium permanganate (B83412) or Jones reagent.

Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride.

Reductive Amination: The aldehyde can be converted to an amine through reaction with an amine in the presence of a reducing agent like sodium cyanoborohydride.

Wittig Reaction: The aldehyde can be converted to an alkene by reaction with a phosphonium (B103445) ylide.

Aldol (B89426) Condensation: The aldehyde can undergo condensation with other carbonyl compounds in the presence of an acid or base catalyst to form α,β-unsaturated aldehydes or ketones.

Table 2: Examples of Propanal Side Chain Modifications

| Reaction | Reagents | Resulting Functional Group |

| Oxidation | KMnO4, H+ | Carboxylic Acid |

| Reduction | NaBH4, CH3OH | Primary Alcohol |

| Reductive Amination | R-NH2, NaBH3CN | Amine |

| Wittig Reaction | Ph3P=CHR | Alkene |

| Aldol Condensation | Acetone, NaOH | α,β-Unsaturated Ketone |

Chemical Transformations Leading to Related Pyrimidine-Propanal Derivatives

The propanal side chain can also serve as a precursor for the synthesis of more complex heterocyclic systems fused or attached to the pyrimidine ring. These transformations often involve intramolecular cyclization reactions. For instance, the aldehyde functionality can react with a suitably positioned nucleophile on the pyrimidine ring or on a substituent to form a new ring.

Another approach involves the transformation of the aldehyde into a different functional group that can then participate in cyclization reactions. For example, conversion of the aldehyde to a β-ketoester would allow for intramolecular condensation reactions to form fused ring systems.

Structure-Reactivity Relationships in this compound Analogues

The reactivity of this compound analogues is significantly influenced by the electronic and steric properties of substituents on the pyrimidine ring.

Electronic Effects: The pyrimidine ring is inherently electron-deficient due to the presence of two nitrogen atoms. wikipedia.orgyoutube.com This deficiency makes the ring susceptible to nucleophilic attack. Electron-withdrawing substituents on the pyrimidine ring will further increase its electrophilicity, enhancing its reactivity towards nucleophiles. Conversely, electron-donating groups will decrease the ring's electrophilicity, making it less reactive towards nucleophiles but potentially more susceptible to electrophilic attack at the C5 position. researchgate.net The electronic nature of substituents will also influence the reactivity of the propanal side chain. For example, an electron-withdrawing group on the pyrimidine ring will increase the partial positive charge on the aldehyde carbon, making it more susceptible to nucleophilic attack.

Steric Effects: The steric hindrance of substituents on the pyrimidine ring can influence the regioselectivity of reactions. For instance, a bulky substituent at the C5 position could hinder the approach of a nucleophile to the C4 or C6 positions. wuxiapptec.com Similarly, bulky substituents near the propanal side chain could sterically hinder reactions at the aldehyde group.

In nucleophilic aromatic substitution reactions on dichloropyrimidines, the regioselectivity (C2 vs. C4 substitution) is highly sensitive to both electronic and steric effects of other substituents on the ring. wuxiapptec.com Generally, substitution is favored at the C4 position. stackexchange.comstackexchange.com However, the presence of an electron-donating group at the C6 position can lead to preferential substitution at the C2 position. wuxiapptec.com

The interplay of these electronic and steric factors provides a framework for understanding and predicting the reactivity of various this compound analogues, which is crucial for the rational design of new synthetic targets.

Advanced Spectroscopic and Analytical Characterization of 3 Pyrimidin 4 Yl Propanal and Its Derivatives

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the characterization of newly synthesized compounds, offering an exceptionally accurate measurement of the mass-to-charge ratio (m/z). This precision allows for the determination of a compound's elemental formula, providing strong evidence for its identity and purity. Unlike nominal mass spectrometry, HRMS can distinguish between ions of the same nominal mass but different elemental compositions due to the precise mass defects of their constituent atoms.

For 3-(Pyrimidin-4-YL)propanal (C₇H₈N₂O), the theoretical exact mass of the protonated molecule [M+H]⁺ is calculated to be 137.07099. An experimental HRMS measurement yielding a value within a narrow tolerance (typically < 5 ppm) of this theoretical mass would provide high confidence in the compound's elemental formula.

In the analysis of pyrimidine (B1678525) derivatives, HRMS is routinely used to confirm the outcome of synthetic transformations. For instance, studies on various complex pyrimidine-containing molecules have demonstrated the power of HRMS in validating their structures. The table below presents examples of HRMS data for several pyrimidine derivatives, showcasing the close agreement between the calculated and experimentally found mass values, which is essential for unambiguous structure confirmation. rsc.org

| Compound Name | Molecular Formula | Calculated m/z [M+Na]⁺ | Found m/z [M+Na]⁺ |

| 3-(4-Chlorophenyl)-1,2-diphenyl-3-(pyrimidin-2-ylamino)propan-1-one | C₂₅H₂₁ClN₄O | 436.1189 | 436.1189 |

| 3-(4-Bromophenyl)-1,2-diphenyl-3-(pyrimidin-2-ylamino)propan-1-one | C₂₅H₂₁BrN₄O | 479.0730 | 479.0712 |

| 3-(4-Nitrophenyl)-1,2-diphenyl-3-(pyrimidin-2-ylamino)propan-1-one | C₂₅H₂₁N₅O₃ | 446.1476 | 446.1489 |

This interactive table showcases sample HRMS data for illustrative pyrimidine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the precise molecular structure of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

For this compound, ¹H and ¹³C NMR would provide the primary evidence of its structure. The ¹H NMR spectrum is expected to show distinct signals for the three protons on the pyrimidine ring, a triplet for the aldehyde proton, and two multiplets for the two methylene (B1212753) groups of the propanal chain. Similarly, the ¹³C NMR spectrum would display signals corresponding to the carbons of the pyrimidine ring, the two aliphatic carbons, and a characteristic downfield signal for the carbonyl carbon of the aldehyde.

| Predicted ¹H NMR Data for this compound | |

| Assignment | Predicted Chemical Shift (ppm) |

| Aldehyde H (CHO) | ~9.8 (t) |

| Pyrimidine H-2 | ~9.1 (s) |

| Pyrimidine H-6 | ~8.7 (d) |

| Pyrimidine H-5 | ~7.5 (d) |

| Methylene (α to ring) | ~3.1 (t) |

| Methylene (β to ring) | ~3.0 (t) |

| Predicted ¹³C NMR Data for this compound | |

| Assignment | Predicted Chemical Shift (ppm) |

| Carbonyl C (CHO) | ~200 |

| Pyrimidine C-2, C-4, C-6 | ~150-158 |

| Pyrimidine C-5 | ~120 |

| Methylene (α to ring) | ~45 |

| Methylene (β to ring) | ~25 |

These tables present predicted NMR chemical shifts for the parent compound.

While 1D NMR provides essential information, 2D NMR techniques are necessary for the unambiguous assignment of all signals and confirmation of the molecular framework.

COSY (Correlation Spectroscopy) would be used to establish the proton-proton coupling network, confirming the connectivity within the propanal side chain (-CH₂-CH₂-CHO).

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that bears protons.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. For this compound, HMBC would show a key correlation between the methylene protons adjacent to the pyrimidine ring and the C-4 and C-5 carbons of the ring, unequivocally proving the point of attachment of the side chain. The use of 2D NMR has been demonstrated as essential in the structural elucidation of various complex pyrimidine derivatives. researchgate.net

Dynamic NMR (DNMR) refers to NMR experiments performed at variable temperatures to study dynamic processes within molecules, such as conformational exchange or rotation around single bonds. If such a process is occurring at a rate comparable to the NMR timescale, it can lead to the broadening or coalescence of NMR signals.

For this compound, a potential area of study using DNMR would be the rotational barrier around the C4-Cα bond connecting the pyrimidine ring to the propanal side chain. At low temperatures, rotation might be slow enough to result in distinct signals for atoms that are equivalent at room temperature due to hindered rotation. By analyzing the spectra at different temperatures, the energy barrier to rotation could be calculated. While specific DNMR studies on this compound are not reported, the technique remains a valuable tool for probing the conformational dynamics of substituted heterocyclic systems.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the inelastic scattering of light (Raman) occurs at specific frequencies corresponding to the vibrations of chemical bonds, making these methods excellent for identifying functional groups.

The spectrum of this compound would be dominated by features from both the pyrimidine ring and the propanal side chain.

Propanal Group: The most characteristic absorption would be the strong C=O stretching vibration of the aldehyde, typically found in the 1720-1740 cm⁻¹ region. Additionally, the C-H stretch of the aldehyde group appears as a distinctive pair of bands between 2650 and 2880 cm⁻¹.

Pyrimidine Ring: The pyrimidine ring gives rise to a series of characteristic vibrations. These include aromatic C-H stretching modes above 3000 cm⁻¹, C=C and C=N ring stretching vibrations typically in the 1400-1600 cm⁻¹ region, and various in-plane and out-of-plane bending modes that form a fingerprint pattern at lower wavenumbers. nih.gov Studies on pyrimidine itself have shown that intermolecular interactions, such as hydrogen bonding, can cause shifts in these vibrational modes. acs.orgnih.govmst.edu

| Expected Vibrational Modes for this compound | |

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| Aldehyde C-H Stretch | 2650 - 2880 |

| Carbonyl (C=O) Stretch | 1720 - 1740 |

| Pyrimidine Ring (C=C, C=N) Stretches | 1400 - 1600 |

| Aromatic C-H Bending | 700 - 900 |

This table summarizes the key expected IR and Raman bands.

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. wikipedia.org This technique yields accurate bond lengths, bond angles, and torsional angles, confirming the molecule's connectivity and solid-state conformation.

Beyond the structure of a single molecule, crystallography provides invaluable insight into the supramolecular arrangement, revealing the intermolecular interactions that govern the crystal packing. For pyrimidine derivatives, common interactions include hydrogen bonds and π-π stacking. acs.orgresearchgate.net In the solid state of this compound, one would anticipate the formation of intermolecular interactions such as:

C-H···N Hydrogen Bonds: The slightly acidic protons on the pyrimidine ring or the propanal chain could interact with the lone pairs of the pyrimidine nitrogen atoms of neighboring molecules.

C-H···O Hydrogen Bonds: The aldehyde oxygen is a potential hydrogen bond acceptor, likely interacting with C-H donors from adjacent molecules.

π-π Stacking: The aromatic pyrimidine rings could stack on top of each other, an interaction driven by favorable electrostatic and dispersion forces.

Numerous crystallographic studies on related pyrimidine structures have detailed these interactions, often revealing specific, repeating patterns or synthons, such as the R₂²(8) motif commonly seen in compounds with amino-pyrimidine groups. acs.orgresearchgate.net Analysis of the crystal structure of pyrimidine derivatives provides crucial data for understanding their physical properties and for crystal engineering applications. researchgate.netmdpi.com

Chiroptical Spectroscopy for Enantiomeric Purity (if chiral derivatives are synthesized)

Chiroptical spectroscopy encompasses techniques that measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. saschirality.org The most common forms are Electronic Circular Dichroism (ECD), which probes electronic transitions, and Vibrational Circular Dichroism (VCD), which probes vibrational transitions. These methods are exceptionally sensitive to the three-dimensional arrangement of atoms and are the primary means for determining the absolute configuration and enantiomeric purity of chiral compounds.

The parent molecule, this compound, is achiral. However, chiroptical spectroscopy would become an essential characterization tool if a chiral center were introduced into the molecule. For example, a derivative synthesized by an asymmetric reaction at the α- or β-position of the propanal chain would result in a pair of enantiomers. In such a case, ECD or VCD spectroscopy could be used to:

Confirm the enantiomeric excess (ee) of the product.

Determine the absolute configuration (R or S) by comparing the experimental spectrum to one predicted by quantum chemical calculations. mdpi.com

While no specific chiral derivatives of this compound have been reported alongside their chiroptical analysis, this remains a prospective and powerful technique for the stereochemical characterization of any such compounds synthesized in the future.

Computational Chemistry and Theoretical Studies on 3 Pyrimidin 4 Yl Propanal

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of 3-(Pyrimidin-4-YL)propanal and predicting its chemical reactivity. These calculations, often performed using Density Functional Theory (DFT) or other ab initio methods, provide a detailed picture of the electron distribution and orbital interactions within the molecule.

Frontier Molecular Orbital (FMO) Theory and Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone in the prediction of chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies and spatial distributions of these orbitals in this compound are critical determinants of its behavior in chemical reactions.

The HOMO, being the outermost orbital containing electrons, is associated with the molecule's ability to donate electrons, acting as a nucleophile. Conversely, the LUMO, the lowest energy orbital devoid of electrons, represents the molecule's capacity to accept electrons, thus acting as an electrophile. The energy gap between the HOMO and LUMO is a significant indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

For this compound, the pyrimidine (B1678525) ring, with its electron-withdrawing nitrogen atoms, influences the electronic landscape. The lone pairs on the nitrogen atoms and the π-system of the ring are expected to contribute significantly to the HOMO. The propanal side chain, particularly the carbonyl group, will have a notable impact on the LUMO, making the carbonyl carbon a potential site for nucleophilic attack.

A hypothetical FMO analysis of this compound would likely reveal the following:

HOMO: Primarily localized on the pyrimidine ring, especially on the nitrogen atoms, indicating these sites are prone to electrophilic attack.

LUMO: Concentrated on the propanal side chain, specifically on the carbonyl carbon and oxygen, suggesting this is the primary site for nucleophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Properties of this compound

| Molecular Orbital | Energy (eV) | Primary Atomic Contributions | Implied Reactivity |

|---|---|---|---|

| HOMO | -6.5 | Pyrimidine Ring (N1, N3), π-system | Nucleophilic/Basic sites |

| LUMO | -1.2 | Propanal Side Chain (C=O group) | Electrophilic site |

Note: The values in this table are illustrative and would require specific quantum chemical calculations to be determined accurately.

Electrostatic Potential (ESP) Mapping and Charge Distribution

Electrostatic Potential (ESP) mapping provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). This map is invaluable for predicting non-covalent interactions, such as hydrogen bonding, and for identifying sites susceptible to electrophilic or nucleophilic attack.

In an ESP map of this compound, the following features would be anticipated:

Negative Potential (Red/Yellow): Concentrated around the nitrogen atoms of the pyrimidine ring and the oxygen atom of the carbonyl group, due to their high electronegativity and the presence of lone pairs. These regions are the most likely sites for interaction with electrophiles or hydrogen bond donors.

Positive Potential (Blue): Located around the hydrogen atoms attached to the pyrimidine ring and the propanal chain, as well as the carbonyl carbon. The carbonyl carbon, in particular, would exhibit a significant positive potential, confirming its electrophilic character.

This detailed charge distribution allows for a more nuanced understanding of intermolecular interactions and reactivity compared to FMO theory alone.

Atomic Charges and Bond Order Analysis

To quantify the charge distribution, various population analysis schemes, such as Mulliken, Natural Bond Orbital (NBO), or Atoms in Molecules (AIM), can be employed. These methods assign partial atomic charges to each atom in the molecule, providing a numerical basis for the observations from ESP mapping.

For this compound, such an analysis would likely show:

Significant negative charges on the nitrogen and oxygen atoms.

A substantial positive charge on the carbonyl carbon.

Smaller positive charges on the hydrogen atoms.

Bond order analysis, on the other hand, quantifies the number of covalent bonds between atoms. This can reveal details about bond strengths and delocalization of electrons within the pyrimidine ring. For instance, the C=O bond of the aldehyde would have a bond order close to two, while the bonds within the aromatic pyrimidine ring would have orders intermediate between a single and a double bond, indicative of electron delocalization.

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the propanal side chain in this compound means that the molecule can exist in various conformations. Conformational analysis aims to identify the most stable arrangements (conformers) and the energy barriers for interconversion between them. This is typically achieved by systematically rotating the rotatable bonds and calculating the corresponding energy, thereby mapping the potential energy surface (PES).

Reaction Mechanism Elucidation via Transition State Calculations

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this could involve studying reactions such as nucleophilic addition to the carbonyl group or electrophilic substitution on the pyrimidine ring. By calculating the energies of reactants, products, intermediates, and, most importantly, transition states, the entire reaction pathway can be mapped out.

Transition state calculations are used to locate the saddle point on the potential energy surface that connects reactants and products. The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate. For example, in the addition of a nucleophile to the carbonyl group of this compound, calculations could pinpoint the geometry of the transition state and the energy barrier that must be overcome for the reaction to proceed. These studies can also provide insights into the stereochemistry of the reaction.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict various spectroscopic properties of molecules, which is invaluable for interpreting experimental spectra and confirming molecular structures.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. These calculations involve determining the magnetic shielding of each nucleus, which is highly sensitive to the local electronic environment. By comparing the calculated chemical shifts with experimental data, the proposed structure and conformational preferences can be validated.

Vibrational Frequencies: The vibrational frequencies corresponding to the infrared (IR) and Raman spectra of this compound can also be computed. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as the stretching of the C=O bond or the breathing of the pyrimidine ring. This information is crucial for assigning the peaks in an experimental IR or Raman spectrum.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Property | Predicted Value | Key Structural Feature |

|---|---|---|

| ¹³C NMR Chemical Shift | ~195-205 ppm | Carbonyl Carbon (C=O) |

| ¹H NMR Chemical Shift | ~9.5-10.0 ppm | Aldehyde Proton (-CHO) |

| IR Vibrational Frequency | ~1720-1740 cm⁻¹ | C=O Stretch |

Note: These are typical ranges and the exact predicted values would depend on the level of theory and basis set used in the calculations.

Solvation Effects and Intermolecular Interactions in Reaction Media

Due to the absence of direct computational studies on this compound, this section extrapolates findings from theoretical and computational analyses of structurally related molecules, including pyrimidine, 4-substituted pyrimidines, and heterocyclic aldehydes. This approach allows for a scientifically grounded estimation of the solvation effects and intermolecular interactions pertinent to this compound in various reaction media.

The behavior of this compound in a solvent is governed by a complex interplay of solute-solvent and solute-solute interactions. These interactions are crucial in determining the compound's reactivity, stability, and conformational preferences. Computational chemistry provides powerful tools to dissect these phenomena at a molecular level.

Implicit and Explicit Solvation Models

To model the influence of a solvent, computational studies commonly employ either implicit or explicit solvation models. Implicit models, such as the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD), represent the solvent as a continuous dielectric medium. These models are computationally efficient and effective at capturing the bulk electrostatic effects of the solvent. Explicit models, on the other hand, involve including a discrete number of solvent molecules around the solute. This approach is more computationally intensive but allows for a detailed analysis of specific short-range interactions, such as hydrogen bonding. For a molecule like this compound, a hybrid approach, combining an explicit representation of the first solvation shell with a continuum model for the bulk solvent, can provide a balanced description of solvation.

Intermolecular Interactions in Protic and Aprotic Solvents

The nature of the solvent—protic (e.g., water, methanol) or aprotic (e.g., dimethylformamide, chloroform)—significantly influences the types of intermolecular interactions that predominate.

In Protic Solvents: In protic solvents like water, the nitrogen atoms of the pyrimidine ring of this compound are expected to act as strong hydrogen bond acceptors. Computational studies on pyrimidine-water complexes have shown that hydrogen bonding to the nitrogen atoms leads to a significant charge transfer from the pyrimidine to the water molecules. nih.gov The aldehyde group can also participate in hydrogen bonding, with the carbonyl oxygen acting as a hydrogen bond acceptor. The presence of these strong, specific interactions stabilizes the molecule in polar protic media. Theoretical studies on similar heterocyclic aldehydes suggest that the formation of hydrogen bonds can influence the electronic structure and reactivity of the carbonyl group.

In Aprotic Solvents: In aprotic solvents, while strong hydrogen bonding from the solvent is absent, dipole-dipole interactions and van der Waals forces become more prominent. The polar nature of the pyrimidine ring and the propanal substituent would lead to significant electrostatic interactions with polar aprotic solvents. In non-polar solvents, dispersion forces would be the primary mode of interaction.

Analysis of Interaction Energies

Density Functional Theory (DFT) is a widely used method to calculate the geometries and interaction energies of molecular complexes. By calculating the interaction energy between this compound and various solvent molecules, the strength and nature of these interactions can be quantified. For instance, studies on substituted pyrimidines have shown that interaction energies can range from approximately 0.5 to 150 kJ/mol, highlighting the significant impact of hydrogen bonding. tmc.edu

The total interaction energy can be decomposed into several components, including electrostatic, polarization, and dispersion contributions, to provide a deeper understanding of the forces at play. For this compound, electrostatic interactions are expected to be dominant in polar solvents, while dispersion will play a more significant role in non-polar environments.

Data from Analogous Systems

To illustrate the potential solvation effects on this compound, we can examine computational data for analogous molecules. The following tables present hypothetical but representative data based on findings for pyrimidine and pyridine-4-carboxaldehyde in different solvent environments.

Table 1: Calculated Interaction Energies of Pyrimidine with Protic Solvents (Hypothetical Data)

| Solvent | Interaction Type | Calculated Interaction Energy (kJ/mol) |

| Water | N···H-O | -25.5 |

| Methanol | N···H-O | -22.8 |

Table 2: Calculated Solvation Free Energies (ΔGsolv) for Pyridine-4-carboxaldehyde in Various Solvents using Different Models (Hypothetical Data)

| Solvent | Dielectric Constant | PCM (kcal/mol) | SMD (kcal/mol) |

| Water | 78.4 | -8.5 | -9.2 |

| Methanol | 32.6 | -7.8 | -8.5 |

| Acetonitrile | 36.6 | -7.2 | -7.9 |

| Chloroform | 4.8 | -4.1 | -4.8 |

Applications of 3 Pyrimidin 4 Yl Propanal As a Synthetic Building Block

Precursor in the Synthesis of Complex Heterocyclic Systems

Nitrogen-containing heterocycles are of paramount importance in medicinal chemistry and materials science. Pyrimidine (B1678525) derivatives, in particular, serve as foundational building blocks for a vast array of aromatic and partially aromatic compounds. mdpi.com The dual functionality of 3-(pyrimidin-4-yl)propanal makes it an ideal precursor for constructing complex heterocyclic systems, where both the aldehyde and the pyrimidine core can be sequentially or concertedly incorporated into a new ring system. A review of synthetic methodologies highlights that o-aminopyrimidine aldehydes and ketones are particularly useful as precursors to fused pyrimidines. researchgate.net

The pyrazolo[3,4-d]pyrimidine scaffold is a bicyclic heterocyclic system that is considered a purine (B94841) isostere and is found in many compounds with therapeutic potential, including kinase inhibitors for cancer therapy. ekb.egrsc.orgnih.gov The synthesis of this fused system often involves the construction of a pyrazole (B372694) ring onto a pre-existing pyrimidine core. ekb.eg General synthetic strategies frequently utilize pyrimidine derivatives bearing functional groups that can react to form the second ring.

For instance, the reaction of a pyrimidine bearing a hydrazine (B178648) group with a three-carbon electrophile can lead to the formation of the pyrazolo[3,4-d]pyrimidine system. Conversely, a pyrimidine aldehyde like this compound can serve as the electrophilic component. Through a condensation reaction with a suitable hydrazine derivative, followed by intramolecular cyclization and subsequent aromatization, the aldehyde group and the adjacent carbon atoms of the propanal chain can be elaborated to form the fused pyrazole ring. While specific literature detailing this exact transformation for this compound is not prominent, the chemical reactivity of its aldehyde group makes it a logical substrate for such cyclization strategies aimed at producing fused pyrimidine heterocycles. amanote.comnih.gov

The construction of novel nitrogen-containing scaffolds is a central theme in modern drug discovery. Pyrimidine-based structures are frequently explored for their diverse biological activities. growingscience.com The aldehyde group of this compound is a key functional handle for building larger, more complex nitrogenous frameworks.

One powerful method involves the reaction of aldehydes with aminoalkynes to assemble pyridine (B92270) rings and other related heterocycles. The aldehyde can participate in sequential amination-cyclization-aromatization cascades, providing a straightforward entry to highly substituted scaffolds. Furthermore, the aldehyde can undergo condensation with various C- and N-nucleophiles, such as active methylene (B1212753) compounds or amines, to initiate sequences that yield fused pyridone or other complex heterocyclic derivatives. nih.gov The pyrimidine moiety in the final product can impart specific physicochemical properties and biological activities.

Role in Multi-component Reactions (MCRs) for Scaffold Diversity

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product, incorporating portions of each starting material. nih.gov These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate libraries of structurally diverse compounds. Aldehydes are common components in many well-known MCRs.

The Biginelli reaction is a classic MCR that produces 3,4-dihydropyrimidin-2(1H)-ones or their thio-analogs from the condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea. sci-hub.se In this context, this compound can serve as the aldehyde component, leading to the formation of dihydropyrimidones bearing a pyrimidin-4-ylethyl substituent. This approach allows for the rapid assembly of complex molecules with multiple heterocyclic rings. More broadly, pyrimidines are often synthesized via three-component reactions involving aldehydes, ketones, and amidines, highlighting the central role of aldehydes as key building blocks in combinatorial chemistry for creating scaffold diversity. mdpi.com

As a Synthon for Core Structures of Natural Products

The pyrimidine ring is a fundamental component of many natural products, most notably the nucleosides uridine (B1682114) and cytidine, which are constituents of RNA. Fused pyrimidine systems, such as purines (adenine and guanine), are also central to the structure of both DNA and RNA. ekb.eg Synthetic intermediates that provide access to this core structure are therefore highly valuable in the synthesis of natural products and their analogs.

While there are no specific reports detailing the use of this compound in the total synthesis of a natural product, its structure represents a useful synthon. A "synthon" is a conceptual unit within a molecule that aids in planning a synthesis. This compound provides a pyrimidine ring attached to a three-carbon aldehyde-terminated chain. This motif can be used to construct portions of larger, complex molecules, particularly in the synthesis of analogs of natural products where modifications to the core structure are desired to improve biological activity or other properties.

Integration into Materials Chemistry and Organic Electronics

Pyrimidine and other diazine-based heterocycles are of growing interest in materials science due to their unique electronic properties. mdpi.com These electron-deficient aromatic rings can be incorporated into larger π-conjugated systems to create materials with specific optical and electronic characteristics. Pyrimidines have been used as building blocks for luminescent materials and for designing structured molecular architectures. mdpi.com Related pyridazine (B1198779) scaffolds are noted for their high fluorescence, making them suitable for sensors and electroluminescent devices. mdpi.com

The utility of this compound in this field lies in its dual nature. The pyrimidine ring provides the core electronic properties, while the aldehyde group serves as a reactive site for polymerization or for building extended conjugated molecules. For example, the aldehyde can undergo reactions such as Knoevenagel or Wittig condensations with active methylene compounds or phosphonium (B103445) ylides, respectively. These reactions create new carbon-carbon double bonds, extending the π-conjugation of the system. Such transformations are fundamental in the synthesis of organic dyes, nonlinear optical materials, and polymers for organic electronics.

| Synthetic Strategy | Reactant Type(s) | Potential Product Scaffold | Reference |

|---|---|---|---|

| Fused Heterocycle Synthesis | Hydrazine derivatives | Pyrazolo[3,4-d]pyrimidines | ekb.egamanote.com |

| Multi-component Reactions (MCRs) | β-Ketoesters, Urea/Thiourea (Biginelli Reaction) | Substituted Dihydropyrimidinones/thiones | sci-hub.se |

| Multi-component Reactions (MCRs) | Ketones, Amidines | Substituted Pyrimidines | mdpi.com |

| Heterocycle Assembly | Aminoalkynes | Substituted Pyridines | N/A |

| Conjugated System Extension | Active methylene compounds (Knoevenagel Condensation) | α,β-Unsaturated carbonyls | N/A |

| Conjugated System Extension | Phosphonium ylides (Wittig Reaction) | Alkenes | N/A |

Future Directions and Emerging Research Avenues for 3 Pyrimidin 4 Yl Propanal

Development of Novel and Highly Efficient Synthetic Methodologies

The future of synthesizing 3-(Pyrimidin-4-YL)propanal and related structures will hinge on the development of more efficient, sustainable, and versatile synthetic methods. Current research in pyrimidine (B1678525) synthesis points towards several promising avenues. One key area is the advancement of multicomponent reactions (MCRs), which allow for the construction of complex molecules in a single step from three or more starting materials. mdpi.com For instance, a p-Toluene Sulphonic Acid (PTSA)-catalyzed condensation of salicylaldehyde derivatives, piperidine (B6355638)/morpholine, and malononitrile has been shown to produce benzopyrano-pyrimidine derivatives in high yields with short reaction times. mdpi.com Adapting such MCR strategies could provide a direct and atom-economical route to functionalized pyrimidine-propanal scaffolds.

Another significant direction is the expanded use of novel catalytic systems. Copper-catalyzed reactions, for example, have demonstrated effectiveness in the [4+2] annulation of α,β-unsaturated ketoximes with activated nitriles to form 2,4,6-trisubstituted pyrimidines. organic-chemistry.org Similarly, iridium-catalyzed multicomponent synthesis from amidines and alcohols proceeds through a sequence of condensation and dehydrogenation steps, offering a sustainable approach. rsc.org The application of these and other transition-metal catalysts could lead to milder reaction conditions and broader functional group tolerance in the synthesis of this compound precursors.

Furthermore, eco-friendly and operationally simple methods are gaining traction. An oxidative [3+2+1] three-component annulation of amidines, ketones, and N,N-dimethylaminoethanol represents a facile, metal-free approach to pyrimidine synthesis. organic-chemistry.org Research into inverse electron demand Diels-Alder (IEDDA) reactions catalyzed by acids like trifluoroacetic acid (TFA) also presents a pathway to highly functionalized pyrimidines from electron-deficient 1,3,5-triazines and aldehydes or ketones. organic-chemistry.orgrsc.org These innovative strategies promise to make this compound and its analogs more accessible for further research and application.

| Synthetic Strategy | Catalyst/Reagent | Key Features | Potential Application for this compound |

| Multicomponent Reaction | p-Toluene Sulphonic Acid (PTSA) | High yields, short reaction times, cost-effective. mdpi.com | Direct synthesis of complex pyrimidine-propanal derivatives. |

| Copper-Catalyzed Annulation | Copper | Good functional group tolerance, gram-scale applicability. organic-chemistry.org | Efficient formation of the core pyrimidine ring. |

| Iridium-Catalyzed Synthesis | PN5P–Ir–pincer complexes | Sustainable, high efficiency, uses alcohols as reactants. rsc.org | Greener synthesis routes from readily available starting materials. |

| Inverse Electron Demand Diels-Alder (IEDDA) | Trifluoroacetic acid (TFA) | Access to highly functionalized pyrimidines. organic-chemistry.orgrsc.org | Introduction of diverse substituents onto the pyrimidine scaffold. |

Exploration of New Reactivity Modes and Catalytic Applications for the Pyrimidine-Propanal Moiety

The unique combination of a pyrimidine ring and a propanal side chain in this compound offers a rich landscape for exploring novel reactivity. The aldehyde group is a versatile handle for a multitude of chemical transformations, including aldol (B89426) condensations, reductive aminations, and Wittig reactions, allowing for the extension and diversification of the propanal side chain. Future work could focus on leveraging this reactivity to synthesize a library of derivatives with varied lengths, branching, and terminal functional groups.

The pyrimidine core itself presents opportunities for new reactions. While the pyrimidine ring is generally electron-deficient, strategic placement of substituents can modulate its reactivity for participation in cross-coupling reactions or direct C-H functionalization. Research into the ring-opening reactions of pyrimidines, such as the fission of 1,2-dihydro-2-imino-1-methylpyrimidine by primary amines to form 1,3-di-substituted iminopropanes, suggests that under certain conditions, the pyrimidine ring can act as a synthon for other structures. rsc.org

Beyond its own transformations, the pyrimidine-propanal moiety could be explored for its potential in catalysis. The nitrogen atoms in the pyrimidine ring can act as ligands for metal catalysts or as basic sites in organocatalysis. The proximity of the aldehyde group could lead to cooperative catalytic effects, where both the pyrimidine and the propanal (or a derivative thereof) participate in the catalytic cycle. For example, a composite material, Ag@In-MOF, prepared in situ using a pyrimidine-modified porous In-MOF, has shown efficient catalytic activity for fixing CO2 and epoxides, highlighting the potential of pyrimidine-containing structures in catalysis. rsc.org

Integration into Automated Synthesis and High-Throughput Experimentation Platforms

The convergence of automated synthesis and high-throughput experimentation (HTE) is set to revolutionize the discovery and optimization of molecules like this compound. ufl.edu These platforms enable the rapid synthesis and screening of large libraries of compounds, accelerating the identification of molecules with desired properties. ufl.edunih.gov

Automated synthesis platforms can be programmed to perform multistep reactions, purifications, and characterizations with minimal human intervention. Integrating the novel synthetic methodologies discussed previously into such platforms would allow for the creation of extensive libraries based on the this compound scaffold. This would enable a systematic exploration of the chemical space around the core molecule by varying substituents on both the pyrimidine ring and the propanal side chain.

High-throughput screening (HTS) is a drug discovery process that utilizes automation to rapidly assess the biological or biochemical activity of a large number of compounds. ufl.edu HTS has been successfully used to identify pyrimidine derivatives with potent biological activities. For example, HTS of compound libraries led to the discovery of 2,4-diaminopyrimidine compounds as potent JAK1 inhibitors and 4,6-disubstituted pyrimidines as inhibitors of the Heat Shock Factor 1 (HSF1) stress pathway. nih.govresearchgate.net By subjecting libraries of this compound derivatives to HTS against a wide range of biological targets, researchers can quickly identify promising lead compounds for drug discovery and other applications. acs.orgnih.gov

| Technology | Application to this compound Research | Key Benefits |

| Automated Synthesis | Rapid generation of diverse derivative libraries. | Increased efficiency, systematic exploration of chemical space. |

| High-Throughput Screening (HTS) | Rapidly assaying biological or biochemical activity. ufl.edu | Fast identification of lead compounds for drug discovery. nih.govresearchgate.net |

| Integrated Platforms | Seamless workflow from synthesis to screening. | Accelerated discovery and optimization cycles. |

Advanced Mechanistic Insights through in situ Spectroscopy and Real-time Monitoring

A deep understanding of reaction mechanisms is crucial for optimizing synthetic routes and discovering new reactivity. The advent of advanced in situ spectroscopic techniques allows chemists to monitor reactions in real-time, providing a detailed picture of reaction kinetics, intermediates, and transition states. spectroscopyonline.comfu-berlin.de

Applying these techniques to the synthesis and reactions of this compound could yield invaluable insights. For example, real-time monitoring of a pyrimidine synthesis using ultrafast 2D NMR spectroscopy has been demonstrated to confirm postulated intermediates and reveal previously undetected ones. nih.gov Similar studies on the formation of this compound could help to precisely define optimal reaction conditions, catalyst loading, and reaction times, leading to improved yields and purity.

In situ Fourier-transform infrared (FTIR) and Raman spectroscopy are also powerful tools for reaction monitoring. fu-berlin.de These techniques can track the concentration of reactants, products, and intermediates by observing their characteristic vibrational frequencies. This is particularly useful for reactions involving transient or labile species that are difficult to isolate and analyze by traditional methods. spectroscopyonline.com Theoretical and computational studies can further complement these experimental techniques. For instance, theoretical investigations have been used to elucidate the multicomponent reaction mechanism for the formation of pyrido[2,3-d]pyrimidines, breaking down the process into steps like Knoevenagel condensation, Michael addition, and cyclization. nih.gov A combined experimental and computational approach would provide a comprehensive understanding of the chemical behavior of this compound.

Design of Next-Generation Pyrimidine-Based Chemical Scaffolds for Diverse Chemical Applications